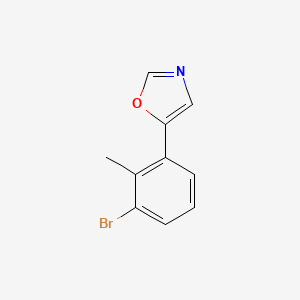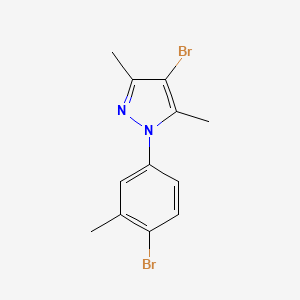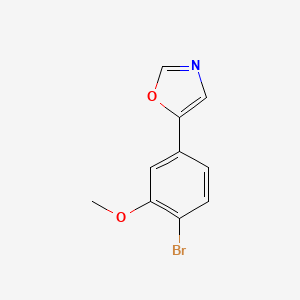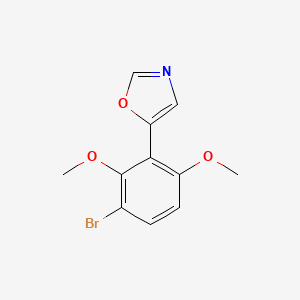
5-(3-bromo-2-methylphenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-2-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 3-bromo-2-methylphenyl group is attached to the oxazole ring .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature is 2-8°C .科学的研究の応用
5-(3-bromo-2-methylphenyl)oxazole has been used in a variety of scientific research applications. For example, it has been used in drug discovery to identify new potential therapeutic agents. It has also been used in organic synthesis to develop new compounds with desired properties. Furthermore, this compound has been used in materials science to create new materials with improved properties. Finally, it has also been used in biochemistry and molecular biology to study the structure and function of biological molecules.
作用機序
Target of Action
Oxazole derivatives are known to have a wide spectrum of biological activities and can interact with various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
実験室実験の利点と制限
The use of 5-(3-bromo-2-methylphenyl)oxazole in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a versatile compound that can be used in a variety of scientific research applications. Finally, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is a potentially hazardous compound and should be handled with caution. In addition, it has a limited solubility in water, making it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of 5-(3-bromo-2-methylphenyl)oxazole in scientific research. First, it could be used to develop new therapeutic agents for the treatment of various diseases. Second, it could be used to develop new materials with improved properties. Third, it could be used to study the structure and function of biological molecules. Finally, it could be used to develop new compounds with desired properties for use in organic synthesis.
合成法
5-(3-bromo-2-methylphenyl)oxazole can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ugi reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound. This method involves the reaction of an alkyl halide and an alcohol in the presence of an acid catalyst. The Mitsunobu reaction is another method for synthesizing this compound, which involves the reaction of an alcohol and a phosphine oxide in the presence of a base catalyst. Finally, the Ugi reaction is a multi-component reaction that involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of a base catalyst.
Safety and Hazards
The safety information for 5-(3-bromo-2-methylphenyl)oxazole includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-(3-bromo-2-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-8(3-2-4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJIIBNLCNNRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














